molecular formula C15H20BN3O2 B13989633 2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole

2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole

Cat. No.: B13989633
M. Wt: 285.15 g/mol
InChI Key: FWXKOKDJKYCPHX-UHFFFAOYSA-N
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Description

2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole is a complex organic compound that features a triazole ring and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole typically involves the coupling of a triazole derivative with a boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the triazole and boronate ester . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds and strong bases.

Major Products

The major products formed from these reactions include boronic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole has a wide range of applications in scientific research:

Mechanism of Action

Properties

Molecular Formula

C15H20BN3O2

Molecular Weight

285.15 g/mol

IUPAC Name

2-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole

InChI

InChI=1S/C15H20BN3O2/c1-11-10-12(6-7-13(11)19-17-8-9-18-19)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3

InChI Key

FWXKOKDJKYCPHX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3N=CC=N3)C

Origin of Product

United States

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